molecular formula C12H13N3O3S2 B11353844 Ethyl 4,5-dimethyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B11353844
M. Wt: 311.4 g/mol
InChI Key: IZWDJFRIPHHHBV-UHFFFAOYSA-N
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Description

ETHYL 4,5-DIMETHYL-2-(1,2,3-THIADIAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of ETHYL 4,5-DIMETHYL-2-(1,2,3-THIADIAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiadiazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the thiophene ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Coupling of the two rings: The thiadiazole and thiophene rings are then coupled together using appropriate reagents and conditions, such as the use of phosphorus oxychloride as a dehydrating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

ETHYL 4,5-DIMETHYL-2-(1,2,3-THIADIAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 4,5-DIMETHYL-2-(1,2,3-THIADIAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Industrial Applications: It is explored for use in the synthesis of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-(1,2,3-THIADIAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thiadiazole ring is known to interact with metal ions, which can play a role in its biological activity. Additionally, the compound’s electronic properties allow it to participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

ETHYL 4,5-DIMETHYL-2-(1,2,3-THIADIAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene and thiadiazole derivatives, such as:

    ETHYL 1,2,3-THIADIAZOLE-4-CARBOXYLATE: This compound lacks the additional methyl and amido groups, which may affect its reactivity and biological activity.

    4,5-DIMETHYLTHIOPHENE-3-CARBOXYLIC ACID: This compound does not contain the thiadiazole ring, which may result in different electronic properties and applications.

    1,3,4-THIADIAZOLE DERIVATIVES:

The uniqueness of ETHYL 4,5-DIMETHYL-2-(1,2,3-THIADIAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and ring systems, which confer distinct properties and applications.

Properties

Molecular Formula

C12H13N3O3S2

Molecular Weight

311.4 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-(thiadiazole-4-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C12H13N3O3S2/c1-4-18-12(17)9-6(2)7(3)20-11(9)13-10(16)8-5-19-15-14-8/h5H,4H2,1-3H3,(H,13,16)

InChI Key

IZWDJFRIPHHHBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CSN=N2

Origin of Product

United States

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